1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide, also known as BMS-986168, is a small molecule drug that has shown potential in the treatment of various diseases. It belongs to the class of piperidinecarboxamide compounds and has a molecular weight of 375.47 g/mol.
Wirkmechanismus
1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide acts as a selective and potent antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, such as immune cell trafficking, vascular development, and lymphocyte egress. By blocking S1P1, 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide can modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide has been found to have several biochemical and physiological effects. It can reduce the number of lymphocytes in the blood and lymphoid tissues, which is an important mechanism in the treatment of autoimmune disorders. It can also reduce the release of cytokines, which are involved in the inflammatory response. Additionally, 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide can improve vascular function and reduce the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide is its high selectivity and potency against S1P1. This makes it an ideal tool for studying the role of S1P1 in various physiological and pathological processes. However, one of the limitations of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide is its low solubility in water, which can make it challenging to work with in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide. One of the most promising areas is the development of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide-based therapies for the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the use of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide in cancer therapy, as it has shown potential in inhibiting the growth of tumor cells. Additionally, further research is needed to explore the full range of physiological effects of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide and its potential applications in other disease areas.
Conclusion:
In conclusion, 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide is a small molecule drug that has shown potential in the treatment of various diseases. It acts as a selective and potent antagonist of the S1P1 receptor and can modulate the immune system and reduce inflammation. While there are limitations to its use in laboratory experiments, it has several advantages that make it an ideal tool for studying the role of S1P1 in various physiological and pathological processes. There are several future directions for the study of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide, and it is an exciting area of research with the potential to lead to new therapies for a range of diseases.
Synthesemethoden
The synthesis of 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide involves a series of chemical reactions. The starting material is 4-cyanomethylphenylboronic acid, which is subjected to a Suzuki coupling reaction with 4-bromobenzyl chloride in the presence of a palladium catalyst. The resulting compound is then treated with piperidine and carboxylic acid to obtain 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide. The overall yield of this synthesis method is around 20%.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, 1-benzyl-N-[4-(cyanomethyl)phenyl]-4-piperidinecarboxamide has shown promising results in inhibiting the growth of tumor cells and reducing inflammation. It has also been found to modulate the immune system by targeting specific receptors.
Eigenschaften
IUPAC Name |
1-benzyl-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c22-13-10-17-6-8-20(9-7-17)23-21(25)19-11-14-24(15-12-19)16-18-4-2-1-3-5-18/h1-9,19H,10-12,14-16H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POBPQGCODWKUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)CC#N)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[4-(cyanomethyl)phenyl]piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.